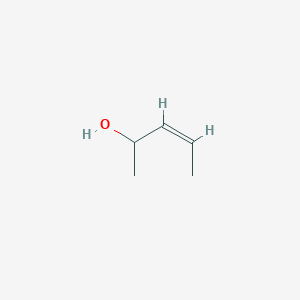
(Z)-pent-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Pent-3-en-2-ol is an organic compound with the molecular formula C₅H₁₀O. It is a colorless liquid with a characteristic odor and is classified as an unsaturated alcohol due to the presence of a double bond and a hydroxyl group in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-Pent-3-en-2-ol can be synthesized through various methods, including the hydroboration-oxidation of pent-3-ene. The reaction involves the addition of borane (BH₃) to the double bond of pent-3-ene, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the alcohol.
Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic hydrogenation of unsaturated alcohols or by the hydration of alkenes using acidic catalysts. These methods allow for large-scale production with high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Pent-3-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), resulting in the formation of pent-3-en-2-one.
Reduction: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), yielding pentane-2,3-diol.
Substitution: Substitution reactions involving this compound typically require the presence of strong acids or bases, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Pent-3-en-2-one
Reduction: Pentane-2,3-diol
Substitution: Various alkyl halides and esters
Wissenschaftliche Forschungsanwendungen
(Z)-Pent-3-en-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in the development of new drugs.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (Z)-pent-3-en-2-ol exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of reaction products. In therapeutic applications, the compound may interact with molecular targets such as receptors or enzymes, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
(Z)-Pent-3-en-2-ol is similar to other alkenyl alcohols, such as (E)-pent-3-en-2-ol (the trans isomer) and 3-penten-2-ol (the cis isomer). The key difference lies in the stereochemistry of the double bond, which affects the compound's physical and chemical properties. This compound is unique in its ability to undergo specific reactions and applications due to its geometric configuration.
Would you like more information on any specific aspect of this compound?
Eigenschaften
Molekularformel |
C5H10O |
|---|---|
Molekulargewicht |
86.13 g/mol |
IUPAC-Name |
(Z)-pent-3-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3- |
InChI-Schlüssel |
GJYMQFMQRRNLCY-ARJAWSKDSA-N |
Isomerische SMILES |
C/C=C\C(C)O |
Kanonische SMILES |
CC=CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


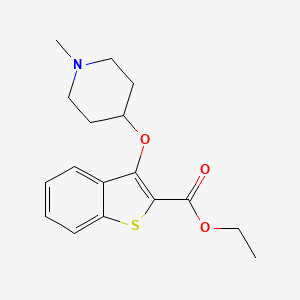
![1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B15360748.png)
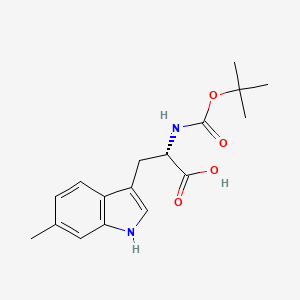
![Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360775.png)
![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)
![Tert-butyl 4-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15360788.png)
![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
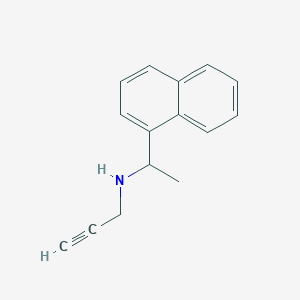


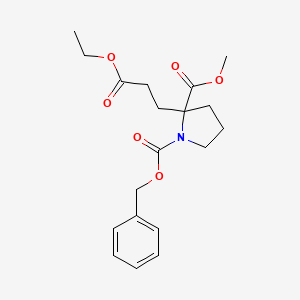

![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)
